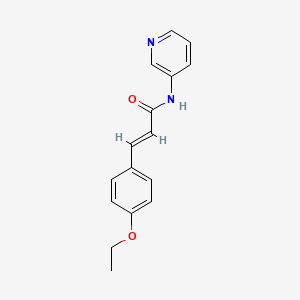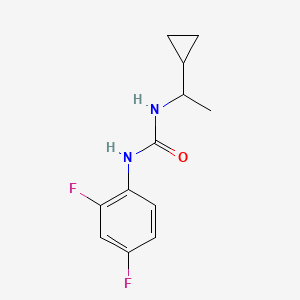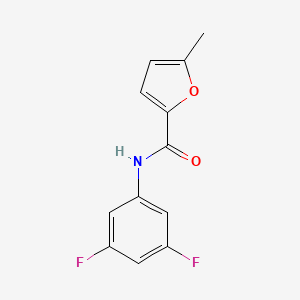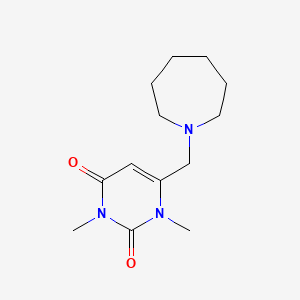![molecular formula C11H10N4S B7461929 2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile](/img/structure/B7461929.png)
2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that contains a nitrile and sulfanyl group. In
作用機序
The mechanism of action of 2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile is not fully understood. However, research has shown that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects:
Research has shown that this compound exhibits low toxicity and minimal side effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of 2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile is its high potency and low toxicity. This makes it an ideal candidate for use in lab experiments. However, the limitations of this compound include its limited solubility in water and its instability under acidic conditions.
将来の方向性
There are several future directions for research on 2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile. One potential direction is the development of new derivatives of this compound with improved solubility and stability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and infectious diseases. Finally, research is needed to explore the potential use of this compound in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively straightforward, and it exhibits potent antitumor, antimicrobial, antifungal, and antiviral properties. However, further research is needed to fully understand its mechanism of action and its potential applications in various fields.
合成法
The synthesis of 2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile is a relatively straightforward process that involves the reaction of 4-phenyl-1,2,4-triazole-3-thiol with acrylonitrile. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The yield of the reaction is generally high, and the purity of the product can be easily obtained through recrystallization.
科学的研究の応用
2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Research has shown that this compound exhibits potent antitumor activity, making it a potential candidate for the treatment of cancer. Additionally, this compound has been shown to possess antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new antibiotics.
特性
IUPAC Name |
2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-9(7-12)16-11-14-13-8-15(11)10-5-3-2-4-6-10/h2-6,8-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSCRXYNIWDWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC1=NN=CN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461857.png)
![7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one](/img/structure/B7461864.png)
![methyl 5-[[2-(cyclopropylamino)-2-oxoethyl]-methylcarbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7461887.png)
![3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one](/img/structure/B7461889.png)


![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7461917.png)

![1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione](/img/structure/B7461938.png)


![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7461953.png)
![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl 1,3-benzothiazole-6-carboxylate](/img/structure/B7461954.png)